molecular formula C14H9ClN2OS2 B440975 (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 392323-02-3

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B440975
CAS No.: 392323-02-3
M. Wt: 320.8g/mol
InChI Key: GUMSSTMAUKMPPI-GQCTYLIASA-N
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Description

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 6th position and an acrylamide moiety attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by chlorination at the 6th position using a chlorinating agent such as thionyl chloride.

    Acrylamide Formation: The acrylamide moiety can be introduced by reacting the benzothiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Thiophene Substitution: The final step involves the substitution of the acrylamide moiety with a thiophene ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine or alcohol.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and thiophene moiety can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-pyridyl)acrylamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS2/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSSTMAUKMPPI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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